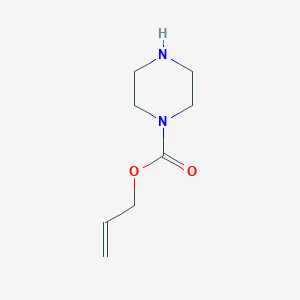

Piperazine-1-carboxylic acid allyl ester

Description

Piperazine-1-carboxylic acid allyl ester (chemical formula: C9H14N2O2) is a piperazine derivative functionalized with an allyl ester group. The allyl ester group introduces unique steric and electronic properties, distinguishing it from other piperazine esters .

Properties

IUPAC Name |

prop-2-enyl piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-2-7-12-8(11)10-5-3-9-4-6-10/h2,9H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADGKZHBIXGYKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615889 | |

| Record name | Prop-2-en-1-yl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55389-48-5 | |

| Record name | Prop-2-en-1-yl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperazine-1-carboxylic acid allyl ester can be synthesized through the esterification of piperazine-1-carboxylic acid with allyl alcohol in the presence of an acid catalyst . The reaction typically involves heating the carboxylic acid and alcohol with a concentrated acid such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Piperazine-1-carboxylic acid allyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield piperazine-1-carboxylic acid and allyl alcohol.

Nucleophilic Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Typically performed using aqueous acid or base.

Nucleophilic Substitution: Requires nucleophiles such as amines or thiols and may involve catalysts to enhance the reaction rate.

Major Products Formed:

Hydrolysis: Piperazine-1-carboxylic acid and allyl alcohol.

Nucleophilic Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Piperazine-1-carboxylic acid allyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of piperazine-1-carboxylic acid allyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release piperazine-1-carboxylic acid, which may interact with biological receptors or enzymes . The piperazine moiety is known to enhance the pharmacokinetic properties of compounds, including their solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Esters

Table 1: Comparative Yields of Piperazine-1-carboxylic Acid Esters

| Ester Group | Compound ID | Yield (%) | Reference |

|---|---|---|---|

| Allyl | 9c | 69.6 | |

| Methyl | 9a | 76.3 | |

| Ethyl | 9b | 89.1 | |

| Isobutyl | 9d | 82.0 | |

| tert-Butyl | 11c | 43.0 |

Chromatographic Behavior

Retention times in HPLC (Table 2) reveal that the allyl ester (9c, 6.3 min) has a slightly longer retention time compared to methyl and ethyl esters (6.1 min), indicating increased hydrophobicity due to the allyl group. However, this difference is less pronounced than with bulkier esters like isobutyl (9d, 6.6 min) .

Table 2: HPLC Retention Times and Purity

| Ester Group | Retention Time (min) | HPLC Purity (%) | Reference |

|---|---|---|---|

| Allyl | 6.3 | 89–98 | |

| Methyl | 6.1 | 89–98 | |

| Ethyl | 6.1 | 89–98 | |

| Isobutyl | 6.6 | 89–98 |

Reactivity and Functionalization Potential

The allyl ester’s unsaturated bond enables participation in reactions such as:

- Cross-coupling reactions : The allyl group can undergo Heck or Suzuki couplings, unlike saturated esters (e.g., ethyl or methyl).

- Deprotection : Allyl esters are selectively cleaved under mild conditions (e.g., Pd-catalyzed deprotection), offering advantages over tert-butyl esters, which require strong acids .

Physicochemical Properties

The allyl ester’s liquid state at room temperature (inferred from synthesis protocols) may enhance solubility in organic solvents, facilitating reactions in homogeneous phases .

Biological Activity

Piperazine-1-carboxylic acid allyl ester, with the chemical formula CHNO and CAS number 55389-48-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Biological Activity

Piperazine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. This compound is primarily investigated for its roles in:

- Antimicrobial Activity : Studies suggest that this compound exhibits significant antimicrobial properties against various pathogens.

- Anticancer Properties : Research indicates potential effectiveness in inhibiting tumor cell proliferation.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for inflammatory disease treatments.

The biological activity of this compound is largely attributed to its ability to interact with biological receptors and enzymes. The ester group can undergo hydrolysis to release piperazine-1-carboxylic acid, which may target various molecular pathways involved in inflammation and cancer progression.

Key Mechanisms:

- Hydrolysis : The compound can be hydrolyzed into piperazine-1-carboxylic acid and allyl alcohol, which may possess their own biological activities.

- Nucleophilic Substitution : The ester group can be substituted by nucleophiles, leading to the formation of various piperazine derivatives with potentially enhanced biological activity.

Antimicrobial Activity

A study conducted by BenchChem highlights the antimicrobial potential of this compound against several bacterial strains. The results indicated that the compound could inhibit bacterial growth effectively, suggesting its application in developing new antimicrobial agents .

Anticancer Activity

Research published in MDPI explored the anticancer properties of various piperazine derivatives, including this compound. The study reported that the compound demonstrated significant inhibition of tumor cell proliferation in vitro. Specifically, it showed promising results against breast cancer cell lines .

Anti-inflammatory Effects

In a separate investigation focusing on inflammation models, this compound was tested for its ability to reduce inflammatory markers. Results indicated that the compound could significantly lower levels of pro-inflammatory cytokines in RAW 264.7 macrophages activated by lipopolysaccharides (LPS), thereby suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating its potential as an effective antimicrobial agent.

Case Study 2: Cancer Cell Line Inhibition

A study involving MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. At a concentration of 50 µM, cell viability was reduced by 60%, indicating strong anticancer properties.

Q & A

Q. What are the standard synthetic routes for preparing piperazine-1-carboxylic acid allyl ester?

The compound is typically synthesized via esterification of piperazine derivatives. A common method involves reacting piperazine-1-carboxylic acid with allyl alcohol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), under anhydrous conditions . Alternatively, intermediates like 5-aryl-1,3,4-oxadiazol-2-thiones can be alkylated with allyl bromide or related reagents to introduce the allyl ester moiety . For example, reports yields of 69.6% for allyl ester derivatives using optimized esterification conditions, with HPLC purity >89% .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : Proton (¹H) and carbon (¹³C) NMR confirm structural integrity by identifying characteristic shifts (e.g., allyl protons at δ 4.5–5.5 ppm) .

- HPLC : Purity assessment (e.g., 89–98% purity for derivatives in ) and retention time analysis (5.8–6.6 minutes under specific conditions) .

- ESI-MS : Molecular weight verification (e.g., [M+H]⁺ peaks matching theoretical values) .

Q. What safety protocols are essential during handling?

- Respiratory protection : Use NIOSH-approved P95 or EU-standard P1 filters for dust control .

- Skin/eye protection : Full-face shields and chemical-resistant gloves (e.g., nitrile) to prevent irritation (H315/H319 hazards) .

- Ventilation : Local exhaust systems to minimize aerosol formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve allyl ester yields?

Yields depend on esterification catalysts and solvent systems. demonstrates that allyl ester derivatives achieve 69.6% yield using ethanol as a solvent and sulfuric acid catalysis, but higher yields (e.g., 89.1% for ethyl esters) are achieved with polar aprotic solvents like acetonitrile . Temperature control (reflux vs. room temperature) and stoichiometric ratios of allyl halides to piperazine intermediates also play critical roles. For instance, excess allyl bromide (1.5 equivalents) improves conversion rates .

Q. How do structural modifications influence biological activity in piperazine-1-carboxylic acid derivatives?

Structure-activity relationship (SAR) studies reveal that:

- Allyl ester substitution : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds (e.g., anxiolytic LQFM008 in ) .

- Phenyl/pyrazole substituents : Modulate receptor affinity. For example, 4-(1-phenyl-1H-pyrazol-5-yl) derivatives show anxiolytic effects via GABAergic pathways .

- tert-Butyl ester vs. allyl ester : The former offers steric protection during synthesis, while the latter facilitates selective deprotection for downstream functionalization .

Q. How can researchers resolve contradictions in reported yields or purity data?

Discrepancies often arise from:

- Reagent quality : Impure allyl halides or moisture-sensitive catalysts (e.g., H₂SO₄) reduce yields .

- Chromatographic methods : Silica gel vs. reverse-phase HPLC purification impacts purity (e.g., 76.3% vs. 89.1% yields in ) .

- Analytical thresholds : Lower detection limits in modern LC-MS systems may identify trace impurities not previously reported .

Q. What strategies stabilize this compound during storage?

Q. How is this compound utilized in targeted drug delivery systems?

The allyl ester serves as a prodrug linker, enabling:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.